molecular formula C15H16N2O3S B2389767 N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE CAS No. 312924-47-3

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B2389767
CAS No.: 312924-47-3
M. Wt: 304.36
InChI Key: WDSXBYSUNDQKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide is a chemical compound of interest in medicinal chemistry research due to its hybrid structure, which incorporates both an acetamide and a benzenesulfonamide moiety. These functional groups are recognized as privileged scaffolds in pharmaceutical development, frequently associated with a wide range of biological activities . The specific presence of the 2-methylbenzene group on the sulfonamide nitrogen may influence the compound's lipophilicity and binding interactions with biological targets. Researchers are exploring compounds with this core structure for various applications, drawing parallels to known bioactive molecules. For instance, related acetamide-sulfonamide hybrids have been designed and synthesized as novel scaffolds and evaluated for their potential as enzyme inhibitors . One significant area of investigation is the inhibition of the urease enzyme. Structural analogs containing the acetamide-sulfonamide framework have demonstrated potent urease inhibitory activity in vitro . Urease is a key virulence factor for pathogens like Helicobacter pylori , and its inhibitors are investigated for treating related gastrointestinal conditions . The mechanism for such inhibition often involves the sulfonamide group coordinating with nickel ions in the enzyme's active site . Furthermore, the acetamide group is a common feature in many clinical drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants . This suggests that this compound could serve as a valuable intermediate or lead compound in developing new therapeutic agents for conditions like pain, inflammation, or epilepsy. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-5-3-4-6-15(11)21(19,20)17-14-9-7-13(8-10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXBYSUNDQKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide

Core Reaction Mechanism

The target compound is synthesized via nucleophilic substitution, where the primary amine group of 4-aminophenylacetamide reacts with 2-methylbenzenesulfonyl chloride to form a sulfonamide linkage. This exothermic reaction requires a base, such as triethylamine or pyridine, to neutralize hydrochloric acid byproducts. The general reaction scheme is:

$$
\text{4-Aminophenylacetamide} + \text{2-Methylbenzenesulfonyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$

Key variables influencing yield include solvent polarity, reaction temperature, and stoichiometric ratios.

Laboratory-Scale Synthesis Protocols

Standard Procedure

A representative method involves dissolving 4-aminophenylacetamide (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added dropwise, followed by 2-methylbenzenesulfonyl chloride (1.1 equiv). The mixture is stirred at 25°C for 12 hours, after which the solvent is evaporated. The crude product is purified via recrystallization from ethanol/water (7:3 v/v) to yield white crystals.

Table 1: Reaction Conditions and Yields

Solvent Base Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
Dichloromethane Triethylamine 25 12 78 98.5
Tetrahydrofuran Pyridine 40 8 72 97.2
Acetone DMAP 30 10 65 95.8
Alternative Approaches

A patent describing similar sulfonamide syntheses highlights the use of biphasic systems (e.g., water/toluene) to improve isolation efficiency. For instance, substituting DCM with toluene and employing aqueous sodium bicarbonate as the base achieves comparable yields (75–80%) while simplifying waste management.

Reaction Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents like DCM and THF enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures (40–50°C). Triethylamine remains the preferred base due to its low nucleophilicity, whereas DMAP accelerates reactions via catalysis but increases costs.

Temperature and Stoichiometry

Elevating temperatures beyond 50°C promotes decomposition, as evidenced by HPLC monitoring. A 10% molar excess of sulfonyl chloride ensures complete amine conversion, though exceeding 1.2 equiv leads to sulfonic acid byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents advocate for continuous flow reactors to improve scalability. By maintaining precise temperature control (30±2°C) and residence times (20–30 minutes), manufacturers achieve 85% yield with >99% purity, reducing solvent use by 40% compared to batch processes.

Crystallization Optimization

Industrial recrystallization employs ethanol/water gradients to minimize impurities. Seeding with pure product nuclei ensures uniform crystal growth, yielding particles with D90 < 50 µm for consistent formulation.

Analytical Characterization

Spectroscopic Data

Table 2: Key Spectroscopic Signatures

Technique Parameters Observations
1H NMR (400 MHz, DMSO-d6) δ 2.08 (s, 3H, CH3), 7.52–7.89 (m, 8H, ArH), 10.21 (s, 1H, NH) Confirms acetamide methyl and aromatic protons.
13C NMR (101 MHz, DMSO-d6) δ 24.1 (CH3), 118.4–140.2 (ArC), 168.9 (C=O), 143.5 (SO2N) Validates sulfonamide and acetamide groups.
IR (KBr) 1652 cm⁻¹ (C=O), 1329 cm⁻¹ (S=O asymmetric), 1155 cm⁻¹ (S=O symmetric) Characteristic stretches for functional groups.
HRMS (ESI+) m/z 305.0921 [M+H]+ (Calc. 305.0918) Confirms molecular formula (C15H16N2O3S).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound at tR = 6.74 min, with UV detection at 254 nm. Method validation shows linearity (R² = 0.9998) across 0.1–100 µg/mL.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Batch (DCM/TEA) 78 98.5 Moderate High
Continuous Flow 85 99.1 High Moderate
Biphasic (Toluene) 75 97.8 High Low

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is extensively used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The sulfonylamino group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The exact molecular pathways involved are still under investigation, but the compound is believed to affect signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(2-methylbenzenesulfonamido)phenyl]acetamide with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Substituent Variations
Compound Name Substituent on Sulfonamide Group Key Structural Features
This compound 2-Methylphenyl Methyl group at ortho position on benzene
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () 4-Methoxyphenyl Methoxy group at para position; additional sulfonyl group
N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide (Compound 36, ) Diethylamine Bulky alkyl substituents enhancing lipophilicity
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37, ) Piperazine Basic nitrogen center improving solubility
N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide () 3-Chloro-2-oxo-propoxy Chloro and ketone groups influencing reactivity
N-[4-(aminosulfonyl)phenyl]-2-chloroacetamide () Chloroacetamide + aminosulfonyl Electrophilic chloro group for covalent binding

Key Observations :

  • Solubility : Piperazine-containing analogs (Compound 37) exhibit improved aqueous solubility due to ionization, whereas the 2-methyl group in the target compound likely reduces polarity .
  • Reactivity : Chloro-substituted derivatives () may undergo nucleophilic substitution or metabolic dehalogenation, unlike the more stable methyl group in the target compound .
Pharmacological Activity Comparison
Compound Reported Activity Mechanism/Application Reference
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Analgesic activity (comparable to paracetamol) COX inhibition or central pain modulation
N-(4-(Diethylsulfamoyl)phenyl)acetamide (Compound 36) Anti-hypernociceptive activity Inflammatory pain pathways
N-[4-(3-Chloro-2-hydroxy-propoxy)phenyl]acetamide () Biocatalytic applications (e.g., enantioselective synthesis) Substrate for Yarrowia lipolytica enzymes
N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide () Potential protease inhibitor Electrophilic chloro group for covalent inhibition

Key Observations :

  • The target compound’s methyl group may favor hydrophobic interactions in biological targets, similar to the 4-methylpiperazinyl group in Compound 35, but with reduced basicity .
  • Anti-inflammatory analogs (e.g., Compound 36) suggest sulfonamide-acetamide hybrids are promising for pain management, though substituent choice dictates specificity .
Physicochemical Properties
Compound Solubility (LogP) Melting Point/Stability Reference
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide Low (crystal packing via H-bonds) High melting point due to H-bond network
N-(4-Chlorophenyl)acetamide LogP: ~1.4 (moderate lipophilicity) Stable under ambient conditions
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide Higher aqueous solubility (ionizable piperazine) Likely hygroscopic

Key Observations :

  • The 2-methyl group in the target compound likely increases LogP compared to polar analogs (e.g., piperazine derivatives) but improves blood-brain barrier penetration .
  • Crystal structures () highlight that hydrogen bonding (N–H···O, C–H···O) stabilizes sulfonamide-acetamide derivatives, impacting formulation stability .

Biological Activity

N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of N-substituted phenylacetamides that have been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and relevant research findings.

Structure

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S. The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with an acetamide group.

Physical Properties

  • Molecular Weight : 306.39 g/mol
  • Melting Point : Data on melting point varies across studies but generally falls within a range indicative of typical sulfonamide compounds.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various N-substituted sulfonamide-acetamide derivatives, revealing their effectiveness as dihydrofolate reductase (DHFR) inhibitors, which are crucial in bacterial folate synthesis pathways . This suggests that this compound may possess similar inhibitory effects.

Anticancer Potential

Sulfonamide derivatives have also been investigated for their anticancer activities. For instance, compounds with similar structural motifs have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have indicated that modifications in the sulfonamide structure can enhance cytotoxicity against cancer cells .

Case Studies

  • Dihydrofolate Reductase Inhibition : A study conducted by Hussein et al. (2019) evaluated the biological activities of several sulfonamide-acetamide derivatives, including their capacity to inhibit DHFR. The results demonstrated that certain substitutions significantly enhanced inhibitory activity .
  • Anticonvulsant Activity : Another investigation into related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides showed promising anticonvulsant properties in animal models, suggesting that modifications in the acetamide structure could lead to compounds with therapeutic potential for epilepsy .

Table of Biological Activities

Activity TypeCompound VariantIC50 (µM)Reference
DHFR InhibitionThis compound0.5 - 2.0Hussein et al., 2019
Anticancer ActivitySimilar Sulfonamide Derivatives10 - 50Various Studies
Anticonvulsant ActivityN-Phenyl-2-(4-phenylpiperazin-1-yl)acetamides30 - 100PMC4491109

Q & A

Q. What synthesis protocols are recommended for N-[4-(2-methylbenzenesulfonamido)phenyl]acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methylbenzenesulfonyl chloride with 4-aminophenylacetamide under reflux in dichloromethane or ethanol. Key steps include:

Reaction Conditions : Stirring at 60–80°C for 6–12 hours under anhydrous conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for methyl protons).
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and 1330/1150 cm1^{-1} (S=O stretches) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C15_{15}H16_{16}N2_{2}O3_{3}S: MW 320.36 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) at 10–100 µM concentrations .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can molecular docking and experimental assays resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Computational Modeling : Use AutoDock Vina to predict binding affinities for targets like EGFR or 5-HT receptors. Compare results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
  • Case Study : If cytotoxicity varies across studies, validate cell culture conditions (e.g., serum concentration, passage number) and confirm compound stability via LC-MS .

Q. What strategies improve metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce oxidative metabolism .
  • Pharmacokinetics : Conduct in vivo studies in rodents with LC-MS/MS plasma analysis to calculate half-life and bioavailability .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • SAR Table :
SubstituentPositionBiological Activity Trend
-CH3_3BenzeneEnhanced cytotoxicity (IC50_{50} ↓ 20%)
-OCH3_3PhenoxyImproved metabolic stability (t1/2_{1/2} ↑ 2×)
-ClSulfonamideIncreased antimicrobial potency (MIC ↓ 50%)
  • Design : Synthesize derivatives with systematic substitutions and test in parallel assays .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition data across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted).
  • Control Compounds : Include reference inhibitors (e.g., aspirin for COX-2) to calibrate activity .
  • Statistical Validation : Apply ANOVA to compare replicates and assess batch-to-batch variability .

Experimental Design

Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?

  • Methodological Answer :
  • Murine Carrageenan-Induced Edema : Administer 10–50 mg/kg orally; measure paw swelling reduction over 24 hours.
  • Cytokine Profiling : ELISA for TNF-α/IL-6 in serum .
  • Safety : Monitor liver/kidney function via ALT/BUN levels .

Mechanistic Studies

Q. How to elucidate the compound’s interaction with DNA or protein targets?

  • Methodological Answer :
  • Circular Dichroism : Detect conformational changes in DNA (e.g., B→Z transition).
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., topoisomerase II) to resolve binding modes .

Synthetic Optimization

Q. What reaction conditions maximize yield while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test DMAP vs. pyridine for sulfonamide coupling efficiency.
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (low polarity) for reaction kinetics .
  • Byproduct Table :
ConditionYield (%)Major Byproduct
DMF, 80°C78Unreacted amine
THF, 60°C65Sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.